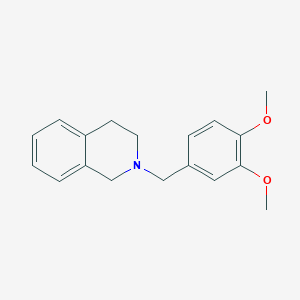
2-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as L-tetrahydropalmatine (L-THP), is a natural alkaloid found in several plant species. L-THP has been widely studied for its potential therapeutic properties, including its use as an analgesic, sedative, and antipsychotic agent.
作用機序
The exact mechanism of action of L-THP is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the dopamine, serotonin, and opioid systems. L-THP has been shown to have agonist activity at the dopamine D1 and D2 receptors, as well as the serotonin 5-HT1A and 5-HT2A receptors. Additionally, L-THP has been shown to have affinity for the mu, delta, and kappa opioid receptors.
Biochemical and Physiological Effects:
L-THP has been shown to have several biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its analgesic and sedative effects. L-THP has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, L-THP has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis.
実験室実験の利点と制限
One advantage of using L-THP in lab experiments is that it is a natural compound, which may make it more biologically relevant than synthetic compounds. Additionally, L-THP has been extensively studied, so there is a wealth of information available on its properties and potential therapeutic uses. However, one limitation of using L-THP in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain types of studies.
将来の方向性
There are several potential future directions for research on L-THP. One area of interest is its potential use in the treatment of addiction, particularly opioid addiction. L-THP has been shown to have opioid receptor activity, which may make it a useful alternative to traditional opioid agonists. Additionally, L-THP has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, L-THP has been shown to have anti-tumor properties, making it a potential treatment for cancer.
合成法
L-THP can be synthesized through a variety of methods, including the reduction of norlaudanosoline, the reductive amination of 3,4-dimethoxybenzaldehyde, or the reduction of 2-(3,4-dimethoxyphenyl)ethylamine. The most commonly used method for synthesizing L-THP is the reduction of norlaudanosoline, which involves the use of sodium borohydride as a reducing agent.
科学的研究の応用
L-THP has been extensively studied for its potential therapeutic properties. It has been shown to have analgesic effects, making it a potential alternative to opioids for pain management. L-THP has also been studied for its sedative properties, with some research suggesting that it may be useful in the treatment of insomnia. Additionally, L-THP has been explored as a potential antipsychotic agent, with studies showing that it may be effective in treating schizophrenia and other psychotic disorders.
特性
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-17-8-7-14(11-18(17)21-2)12-19-10-9-15-5-3-4-6-16(15)13-19/h3-8,11H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVKXZCRFJHGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5753997.png)
![3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5754001.png)


![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5754016.png)
![2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5754033.png)

![3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5754044.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5754050.png)
![4-methoxy-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5754055.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5754062.png)


